![molecular formula C19H23NO5 B5634818 (3aS*,10aS*)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5634818.png)
(3aS*,10aS*)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid
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Overview
Description
This compound belongs to a class of complex organic molecules that have attracted interest for their unique chemical structures and properties. Such compounds are often explored for their potential applications in various fields of chemistry and biology, excluding drug usage and dosage considerations.
Synthesis Analysis
The synthesis of structurally related compounds typically involves multi-step organic reactions, starting from basic chemical precursors. For example, the synthesis of benzyl derivatives from (S)-pyroglutamic acid as a starting material has been described, highlighting the complexity and precision required in synthesizing such compounds (Gloanec et al., 2002).
Molecular Structure Analysis
Molecular structure analysis of related compounds often relies on spectroscopic methods, including NMR, IR, and mass spectrometry, to elucidate the arrangement of atoms within the molecule. The precise molecular structure is crucial for understanding the compound's chemical behavior and interactions (Deshayes et al., 1984).
properties
IUPAC Name |
(3aS,10aS)-2-(oxane-4-carbonyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c21-17(13-5-7-24-8-6-13)20-10-15-11-25-16-4-2-1-3-14(16)9-19(15,12-20)18(22)23/h1-4,13,15H,5-12H2,(H,22,23)/t15-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQYJUFLPUZZAS-HNAYVOBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CC3COC4=CC=CC=C4CC3(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1C(=O)N2C[C@H]3COC4=CC=CC=C4C[C@]3(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,10aS)-2-(oxane-4-carbonyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid |
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